molecular formula C10H20N2O2 B1613325 Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate CAS No. 792970-55-9

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Cat. No. B1613325
Key on ui cas rn: 792970-55-9
M. Wt: 200.28 g/mol
InChI Key: CANUZUCMZXFLTH-UHFFFAOYSA-N
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Patent
US07262192B2

Procedure details

A mixture of tert-butyl 3-iodoazetidine-1-carboxylate (EP 1176147, prep 18) (5 g, 17.6 mmol) and dimethylamine (27 mL, 33% in ethanol, 176 mmol) was heated to 80° C. for 28 hours in a sealed vessel. The cooled mixture was evaporated in vacuo and the residue pre-adsorbed onto silica gel. This was then purified by column chromatography on silica gel using ethyl acetate:hexane (50:50) as eluant to afford the title compound as a yellow oil, 1.07 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[CH3:13][NH:14][CH3:15]>>[CH3:13][N:14]([CH3:15])[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
27 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
This was then purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CN(C1CN(C1)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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